molecular formula C10H12BrN3 B2639010 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 876372-87-1

6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2639010
CAS No.: 876372-87-1
M. Wt: 254.131
InChI Key: QWESYQIJNLIFRH-UHFFFAOYSA-N
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Description

6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a tert-butyl group at the 3-position makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors, such as hydrazine derivatives with nitriles or other suitable reagents.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and the types of interactions it can participate in, making it distinct from its smaller alkyl-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWESYQIJNLIFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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